molecular formula C18H9ClN2O4S B11220291 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one

3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one

Cat. No.: B11220291
M. Wt: 384.8 g/mol
InChI Key: WRDNFZMNOZQSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one is a complex organic compound that features a thiazole ring, a chromenone structure, and a nitro group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the reaction of 4-chlorobenzaldehyde with thiourea, followed by cyclization. The chromenone structure is then introduced through a condensation reaction with 8-nitro-2H-chromen-2-one under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, nucleophiles for substitution reactions, and acids or bases for cyclization reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can introduce various functional groups into the thiazole ring .

Mechanism of Action

The mechanism of action of 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one is unique due to its combination of a thiazole ring, a chromenone structure, and a nitro group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C18H9ClN2O4S

Molecular Weight

384.8 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-8-nitrochromen-2-one

InChI

InChI=1S/C18H9ClN2O4S/c19-12-6-4-10(5-7-12)14-9-26-17(20-14)13-8-11-2-1-3-15(21(23)24)16(11)25-18(13)22/h1-9H

InChI Key

WRDNFZMNOZQSBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=O)C(=C2)C3=NC(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.